

Spectroscopic Profile of (R)-(+)-1-Phenyl-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(+)-1-Phenyl-1-propanol*

Cat. No.: B144640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the chiral alcohol **(R)-(+)-1-Phenyl-1-propanol**, a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a critical resource for its identification and characterization in research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **(R)-(+)-1-Phenyl-1-propanol**.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	5H	Ar-H
4.58	t	1H	CH-OH
2.40	s	1H	OH
1.70	m	2H	$\text{CH}_2\text{-CH}_3$
0.88	t	3H	$\text{CH}_2\text{-CH}_3$

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
144.8	Ar-C (quaternary)
128.3	Ar-CH
127.2	Ar-CH
125.9	Ar-CH
76.0	CH-OH
31.8	$\text{CH}_2\text{-CH}_3$
10.1	$\text{CH}_2\text{-CH}_3$

Solvent: CDCl_3

IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3080 - 3030	Medium	C-H stretch (aromatic)
2960 - 2870	Medium	C-H stretch (aliphatic)
1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)
1050	Strong	C-O stretch (alcohol)
760, 700	Strong	C-H bend (monosubstituted benzene)

Sample Preparation: Neat or as a thin film.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
136	25	[M] ⁺ (Molecular Ion)
107	100	[M - C ₂ H ₅] ⁺ (Base Peak)
79	40	[C ₆ H ₇] ⁺
77	35	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

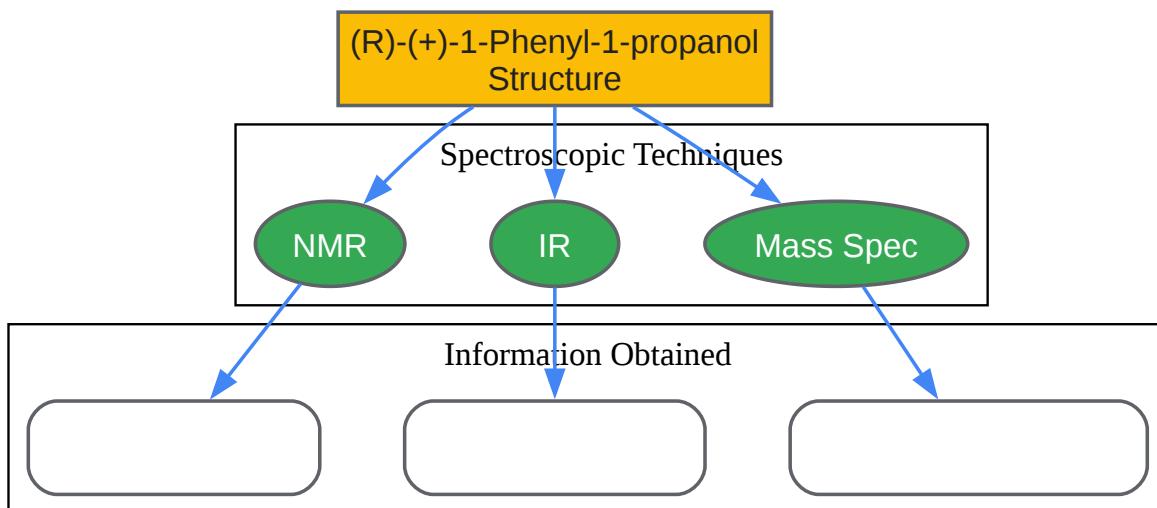
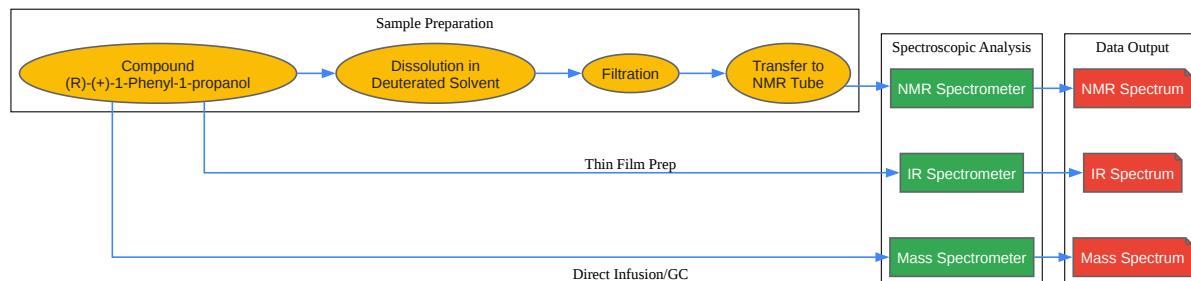
The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-25 mg of **(R)-(+)-1-Phenyl-1-propanol** for ¹H NMR or 50-100 mg for ¹³C NMR.[\[1\]](#)
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[\[1\]](#)[\[2\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[\[2\]](#)
 - Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[\[3\]](#)

- Shim the magnetic field to achieve optimal homogeneity and resolution.[3]
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[4]
- Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy



- Sample Preparation (Thin Film Method):
 - If the sample is a solid, dissolve a small amount (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]
 - Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
 - If the sample is a liquid, place one to two drops directly between two salt plates to create a thin liquid film.[6]
- Data Acquisition:
 - Place the salt plate(s) in the sample holder of the FT-IR spectrometer.[5]
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[6]

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the ejection of an electron to form a positively charged molecular ion ($[M]^+$) and various fragment ions.[7][8][9]
- Mass Analysis:
 - The positively charged ions are accelerated by an electric field into a mass analyzer.[7][9]
 - The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[7][9]
- Detection:
 - The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.
 - The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak is designated as the base peak with a relative abundance of 100%.[8]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-(+)-1-Phenyl-1-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144640#r-1-phenyl-1-propanol-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com